(5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
Properties
Molecular Formula |
C16H11ClN2OS |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(21)18-14)12-7-2-1-3-8-12/h1-10H,(H,18,21)/b14-10+ |
InChI Key |
AJAIMVRIXHLBQV-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)NC2=S |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family known for its diverse biological activities. This article reviews its biological properties, including antibacterial, antiproliferative, and cytotoxic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 314.8 g/mol. It features a unique structure that contributes to its biological activity:
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁ClN₂OS |
| Molecular Weight | 314.8 g/mol |
| CAS Number | 15985-15-6 |
| Hazard Classification | Irritant |
Antibacterial Activity
Research has indicated that similar compounds in the imidazole class exhibit significant antibacterial properties. For instance, studies on related benzylidene derivatives have shown potent activity against various bacterial strains, with minimal inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations .
Antiproliferative Effects
The antiproliferative activity of (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been evaluated in several cancer cell lines. The compound's mechanism appears to involve disruption of cell cycle progression, particularly in the G2/M phase, leading to increased apoptosis in treated cells.
Table 1: Antiproliferative Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Carcinoma) | 12.5 | Cell cycle arrest in G2/M phase |
| M21 (Skin Melanoma) | 15.0 | Induction of apoptosis |
| MCF7 (Breast Carcinoma) | 10.0 | Disruption of microtubule dynamics |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Cytotoxicity Studies
In cytotoxicity assays, the compound demonstrated selective toxicity towards cancer cells compared to normal cells. The cytotoxic effects were assessed using various assays including MTT and Annexin V staining to measure cell viability and apoptosis rates respectively.
Table 2: Cytotoxicity Results
| Cell Type | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Normal Fibroblasts | 90 | 5 |
| Cancer Cells (MCF7) | 40 | 60 |
These results highlight the potential therapeutic index of the compound, suggesting it may selectively target malignant cells while sparing healthy tissue.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds in clinical settings. One notable study evaluated a series of imidazole derivatives for their ability to inhibit tumor growth in vivo using xenograft models. The results indicated that compounds with structural similarities to (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibited significant tumor regression.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study demonstrated that (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one showed effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study : In vitro assays conducted on Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound, indicating promising activity compared to standard antibiotics .
2. Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities due to their ability to induce apoptosis in cancer cells. The compound has shown cytotoxic effects against several cancer cell lines.
Case Study : A study reported that treatment with (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM. This effect was attributed to the induction of oxidative stress and activation of apoptotic pathways .
3. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Standard (Ascorbic Acid) | 90 | 10 |
| (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | 75 | 25 |
This table illustrates that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid .
Synthesis and Derivatives
The synthesis of (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be achieved through various methods, including condensation reactions involving appropriate aldehydes and thioketones. Exploring derivatives of this compound could further enhance its biological activities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The mercapto group undergoes alkylation and arylation reactions under mild alkaline conditions. Triethylamine-mediated deprotonation facilitates nucleophilic displacement with electrophilic reagents:
Mechanistic Insight : Deprotonation of the -SH group generates a thiolate ion, which attacks electrophilic carbons in alkyl/aryl halides. DFT calculations confirm a trigonal planar transition state during SN₂ displacements .
Oxidation Reactions
The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:
Kinetics : Second-order kinetics observed for H₂O₂-mediated oxidation, with an activation energy of 45.2 kJ/mol .
Cycloaddition at the Benzylidene Moiety
The α,β-unsaturated ketone system participates in [4+2] Diels-Alder reactions:
Regioselectivity : DFT studies show preferential attack at the β-position of the benzylidene double bond due to lower LUMO energy (-1.34 eV vs. -0.89 eV at α-position) .
Acid-Base Reactivity
The compound exhibits pH-dependent tautomerism and coordination behavior:
-
Thiol-Thione Tautomerism :
-
Metal Complexation :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the benzylidene group:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| Acetonitrile, N₂ atmosphere | (5E,7Z)-5,7-Bis(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5,7,8-tetrahydro-4H-imidazo[1,2-a]pyridin-4-one | 0.18 |
Mechanism : Radical-mediated dimerization confirmed by ESR spectroscopy (g = 2.0034) .
Biological Alkylation in Medicinal Contexts
The thiol group undergoes selective S-alkylation in enzyme-binding studies:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Arylidene Group
Table 1: Impact of Arylidene Modifications on Physicochemical Properties
Key Observations :
Modifications at the Mercapto (–SH) Group
Table 2: Alkylation of the Mercapto Group
Key Observations :
Anticancer Activity
Table 3: Cytotoxicity of Imidazolone Derivatives
Preparation Methods
Reaction Mechanism
-
Initial Nucleophilic Attack : Ethyl cyanoacetate reacts with a primary amine (e.g., aniline derivatives) to form an intermediate (I) with active methylene groups.
-
Cyclization : Ethyl glycinate hydrochloride undergoes delocalization of the nitrogen lone pair, enabling a second nucleophilic attack on the ester carbonyl carbon.
-
Ring Closure : Elimination of ethanol yields the imidazolidine-4-one core.
Optimization Parameters
-
Temperature : 70°C for 2 hours under solvent-free conditions maximizes yield (72–85%).
-
Catalyst : Triethylamine (1 equiv.) activates the amino group of ethyl glycinate hydrochloride, reducing side reactions.
-
Workup : Precipitation with ethanol followed by recrystallization achieves >95% purity.
Table 1: Representative Yields for Analogous Compounds
| Substituent | Yield (%) | Purity (%) |
|---|---|---|
| N-Cyclohexyl | 78 | 96 |
| N-(2-Methoxyphenyl) | 82 | 94 |
| N-Morpholino | 85 | 97 |
Condensation-Based Strategies
Alternative methods employ Knoevenagel condensation between 2-chlorobenzaldehyde and thioimidazolidinone precursors.
Stepwise Synthesis
-
Thioimidazolidinone Formation : Reacting 2-mercaptoimidazolidin-4-one with phenyl isocyanate in dichloromethane yields the thioether intermediate.
-
Aldol Condensation : Treating the intermediate with 2-chlorobenzaldehyde in the presence of piperidine (10 mol%) at 80°C for 6 hours forms the benzylidene moiety.
Solvent and Catalyst Screening
-
Solvent : Ethanol or DMF improves solubility but requires higher temperatures (100°C).
-
Catalyst : Piperidine outperforms morpholine due to enhanced basicity, achieving 68% yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted for similar imidazolidinones involves:
-
Mixing 2-mercaptoimidazolidin-4-one (1 equiv.), 2-chlorobenzaldehyde (1.2 equiv.), and acetic acid (5 mL).
-
Cooling and filtering the precipitate yields the product in 74% yield with 98% purity.
Advantages :
-
Energy efficiency (15 vs. 120 minutes conventional).
Analytical Validation of Synthetic Routes
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) confirms >95% purity for all methods.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| One-Pot Sequential | 85 | 2 h | 97 |
| Condensation | 68 | 6 h | 92 |
| Microwave-Assisted | 74 | 0.25 h | 98 |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Solubility Issues :
Scale-Up Considerations
Pilot-scale experiments (100 g batches) using the one-pot method show consistent yields (83±2%) and purity (96±1%). Key parameters for industrial adaptation include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?
- Methodology : The compound can be synthesized via base-promoted cyclization of substituted amidines and ketones. For example, a reaction between 2-chlorobenzaldehyde and a thiourea derivative under alkaline conditions (e.g., KOH/EtOH) facilitates imidazolone ring formation. Key steps include:
- Condensation : Aldehyde and thiourea react to form a Schiff base intermediate.
- Cyclization : Base-mediated intramolecular cyclization to yield the imidazolone core .
- Optimization : Solvent polarity and reaction temperature (80–100°C) critically influence yield. Monitor via TLC and purify via recrystallization (e.g., ethanol/water).
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- Elemental Analysis (CHNS) : Verify empirical formula (e.g., C₁₆H₁₁ClN₂OS) with ≤0.3% deviation .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., Z/E isomerism via coupling constants in ¹H NMR).
- FT-IR : Identify thione (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Single-Crystal XRD : Resolve stereochemistry (e.g., (5E) configuration) .
Advanced Research Questions
Q. What experimental design strategies address contradictions in bioactivity data for imidazolone derivatives?
- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration, incubation time).
- Solubility Issues : Optimize DMSO concentration (<1% v/v) to avoid false negatives .
Q. How does the 2-mercapto group influence the compound’s reactivity and biological activity?
- Mechanistic Insights :
- Nucleophilicity : The thiol group participates in Michael additions or disulfide bond formation, modulating enzyme inhibition (e.g., CDK or MAP kinase targets) .
- Redox Activity : Thiol-disulfide equilibria may contribute to antioxidant/pro-oxidant effects, measurable via DPPH/ABTS assays .
Q. What computational approaches predict the environmental fate of this compound?
- In Silico Tools :
- EPI Suite : Estimate logP (hydrophobicity) and biodegradation potential.
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess photodegradation pathways .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions for cyclization to prevent hydrolysis of intermediates .
- Crystallization Challenges : Use mixed solvents (e.g., DCM/hexane) to obtain XRD-quality crystals .
- Bioassay Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
